molecular formula C10H13ClN2O B6200770 1-(1,2-benzoxazol-6-yl)propan-2-amine hydrochloride CAS No. 2694728-75-9

1-(1,2-benzoxazol-6-yl)propan-2-amine hydrochloride

Cat. No.: B6200770
CAS No.: 2694728-75-9
M. Wt: 212.7
InChI Key:
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Description

1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-6-yl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.

    Cyclization: The 2-aminophenol undergoes cyclization with the aldehyde or ketone to form the benzoxazole ring.

    Amine Introduction: The benzoxazole derivative is then reacted with a suitable amine to introduce the propan-2-amine moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: It is utilized in the synthesis of other benzoxazole derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-6-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can be compared with other benzoxazole derivatives, such as:

    2-(2,1-Benzoxazol-6-yl)propan-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.

    1-(1,2-Benzoxazol-5-yl)propan-2-amine: Another derivative with a different position of the benzoxazole ring, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological and chemical characteristics.

Properties

CAS No.

2694728-75-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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